Ethyl 2,3-Dicyanopropionate-13C2 15N2
Description
Properties
Molecular Formula |
C₅¹³C₂H₈¹⁵N₂O₂ |
|---|---|
Molecular Weight |
156.12 |
Synonyms |
2,3-Dicyanopropionic Acid Ethyl Ester-3C2 15N2; 2,3-Dicyanopropanoic Acid Ethyl Ester-3C2 15N2; Ethyl 2,3-Dicyanopropanoate-3C2 15N2; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Enrichment Patterns of Ethyl 2,3-Dicyanopropionate-13C2 15N2
Executive Summary
Ethyl 2,3-Dicyanopropionate-13C2 15N2 is a high-precision stable isotope-labeled internal standard (SIL-IS) designed for the quantitative analysis of pyrazole-based agrochemicals, specifically Fipronil and its metabolic cascades.
This guide details the physicochemical behavior, synthesis logic, and mass spectrometric fragmentation patterns of this isotopologue. By incorporating dual
Part 1: Molecular Architecture & Isotopic Topography
The utility of this standard relies on the strategic placement of isotopes to prevent metabolic scrambling and ensure specific mass spectral detection.
Structural Definition
-
Chemical Formula:
-
Exact Mass (Labeled): ~156.05 Da (Neutral) / 157.06 Da (
) -
Labeling Locus: The isotopic enrichment is targeted at the two nitrile (cyano) groups.
-
Position 2-Cyano:
-
Position 3-Cyano:
-
Rationale for Cyano-Labeling
Labeling the ethyl ester chain is chemically easier but analytically risky; ester hydrolysis (a common metabolic pathway) would cleave the label, rendering the standard useless for metabolite tracking. By labeling the cyano groups , which form the core pyrazole ring during Fipronil synthesis, the isotopic signature remains intact through downstream chemical transformations.
Part 2: Synthesis Strategy (Dual-Source Convergent Synthesis)
The synthesis of the
Reaction Mechanism
The mechanism involves a Knoevenagel-like condensation followed by a Michael-type addition.
-
Precursor A: Ethyl Cyanoacetate-cyano-
-
Precursor B: Potassium Cyanide-
( )
Figure 1: Convergent synthesis pathway ensuring dual-label incorporation.
Critical Process Parameters
-
pH Control: The reaction requires careful pH modulation (typically acidic quench) to prevent the hydrolysis of the newly formed nitrile groups into amides.
-
Isotopic Purity: Both precursors must be
to minimize the presence of M+3 or M+2 isotopologues, which would complicate mass spectral deconvolution.
Part 3: Analytical Characterization[1]
Nuclear Magnetic Resonance (NMR) Profile
The
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Doublet ( | Direct bond between enriched C and N. | |||
| Singlet ( | N/A | Ester carbonyl (unlabeled). | ||
| Doublet ( | Reciprocal coupling to the attached |
Expert Insight: In the
Mass Spectrometry (LC-MS/MS) Fragmentation
This is the primary validation method. The labeled standard must show a consistent mass shift in both the precursor and specific product ions.
-
Ionization Mode: ESI (+) or APCI (+)
-
Precursor Ion (
):-
Native:
-
Labeled:
(+4 Da shift)
-
Fragmentation Logic (CID): The primary fragmentation pathway involves the loss of the ethoxy group (from the ester) or the loss of a cyano group.
-
Transition 1 (Quantifier): Loss of Ethanol (
)-
Mechanism: McLafferty-type rearrangement or direct ester cleavage.
-
Mass Loss: 46 Da (unlabeled).
-
Labeled Fragment:
. -
Note: This fragment retains both
labels.
-
-
Transition 2 (Qualifier): Loss of Cyano Group (
)-
Mechanism: Cleavage of the C-3 nitrile.
-
Mass Loss: 29 Da (labeled
). -
Labeled Fragment:
.
-
Figure 2: Predicted MS/MS fragmentation pathways for the labeled isotopologue.
Part 4: Application Protocol (SIDA Workflow)
To ensure data integrity compliant with FDA Bioanalytical Method Validation guidelines, follow this self-validating protocol.
Internal Standard Spiking
-
Stock Preparation: Dissolve Ethyl 2,3-Dicyanopropionate-13C2 15N2 in acetonitrile to
. Store at . -
Working Solution: Dilute to
in the initial mobile phase. -
Spiking: Add the working solution to samples prior to extraction. This compensates for extraction efficiency (
) and matrix effects ( ).
Carrier Effect Mitigation
In trace analysis (<1 ppb), adsorption to glass vials can be significant.
-
Protocol: Ensure the ISTD concentration is at least 10x the Lower Limit of Quantitation (LLOQ) of the analyte. The labeled standard acts as a "carrier," occupying active sites on glassware and the LC column, thereby linearizing the response for the trace native analyte.
Validation Criteria (FDA/EMA)
-
Response Factor (RF): Calculate the ratio of Native Area / ISTD Area.
-
Isotopic Contribution: Inject a blank sample containing only the ISTD.
-
Requirement: Interference at the native mass transition (
) must be of the LLOQ. High isotopic purity ( ) is essential here.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10725530, Ethyl 2,3-dicyanopropionate. Retrieved from [Link]
-
International Atomic Energy Agency (IAEA). (2017). Stable Isotope Dilution Assay (SIDA) Guidelines. Retrieved from [Link]
Applications of 13C 15N labeled dicyanopropionate in metabolomics
Technical Deep Dive: Applications of C N Labeled Dicyanopropionate in Metabolomics
Executive Summary
The integration of
This guide details the experimental logic, extraction protocols, and spectral interpretation required to utilize
Part 1: The Chemical Basis & Labeling Logic
Molecular Architecture
The utility of
-
Target Molecule: Ethyl 2,3-dicyanopropionate (common stable form) or 2,3-dicyanopropionate (salt form).
-
Labeling Pattern:
C at the cyano carbon and N at the cyano nitrogen. -
Why this pattern?
-
NMR Silence to Signal: The natural abundance background for
C- N pairs is negligible. The labeled molecule introduces a strong scalar coupling ( ) visible in 2D experiments, effectively eliminating matrix interference. -
Mass Shift (+2 to +4 Da): Provides a distinct
shift in LC-MS/MS, separating the standard from naturally occurring unlabeled contaminants (M+0).
-
The "Spy" Mechanism in Enzymology
In metabolic studies, this molecule acts as a "spy" substrate for nitrile-degrading enzymes.
-
Nitrilase Action: Hydrolyzes
directly to .-
Result: The
C label remains on the carboxylate; the N label is released as .
-
-
Nitrile Hydratase Action: Hydrates
to .-
Result: Both
C and N remain in the amide product.
-
-
Differentiation: By tracking the scalar coupling breakdown (NMR) or the mass fragmentation (MS), researchers can definitively map the degradation pathway.
Part 2: Applications & Workflows
Application A: Environmental Forensics (Fipronil Precursor Tracking)
Dicyanopropionate is a precursor in the synthesis of Fipronil , a widely used insecticide. Its presence in soil or water indicates manufacturing runoff rather than pesticide degradation.
Experimental Workflow: Isotope Dilution Mass Spectrometry (IDMS)
Objective: Quantify trace DCP levels in soil samples using
Protocol:
-
Spike-In: Add a known quantity of
C N-DCP to the soil homogenate before extraction. -
Extraction: Liquid-Solid Extraction (LSE) using Acetonitrile/Water.
-
Analysis: LC-MS/MS (MRM mode).
-
Quantification: Calculate the ratio of the Endogenous (Light) peak to the Standard (Heavy) peak.
Application B: Mechanistic Enzymology (Nitrilase Kinetics)
Objective: Determine the regioselectivity of a novel nitrilase enzyme acting on the 2-cyano vs. 3-cyano position.
Protocol:
-
Incubation: Mix
C N-DCP with the purified enzyme in NMR buffer ( 7.4). -
Real-Time Monitoring: Acquire sequential 1D
C or 2D H- N HSQC spectra. -
Observation: Watch for the disappearance of the cyano doublet and the appearance of the carboxylate singlet (for
C) or free ammonia (for N).
Part 3: Visualization of Pathways
Diagram 1: Metabolic Fate of C N-DCP
This diagram illustrates the divergent pathways of Nitrilase vs. Nitrile Hydratase activity on the labeled probe.
Caption: Divergent enzymatic pathways for
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of NMR Samples for Enzymatic Assays
Rationale: Direct detection of
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) in 90% H
O / 10% D O.-
Note: D
O is essential for the spectrometer lock.
-
-
Substrate Solution: Dissolve
C N-DCP to a final concentration of 5 mM.-
Critical Step: Check pH after addition; free acid forms may lower pH significantly.
-
-
Internal Reference: Add 0.5 mM DSS-d6 (Sodium trimethylsilylpropanesulfonate) as a chemical shift reference (
ppm). -
Enzyme Addition: Add 1-5 units of purified Nitrilase.
-
Acquisition: Immediately transfer to a 5mm NMR tube and insert into a 600 MHz spectrometer equipped with a cryoprobe.
-
Pulse Sequence: Use hsqcetgp (1H-13C HSQC) or zgig (Inverse gated 13C) to observe the cyano-carbon shift (
ppm) moving to the carboxylate shift ( ppm).
Protocol 2: LC-MS/MS Parameters for Trace Quantitation
Rationale: MRM (Multiple Reaction Monitoring) provides the highest sensitivity for environmental samples.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylates/Cyanoesters ionize well in neg mode ( |
| Column | C18 Reverse Phase | Retains the hydrophobic ethyl ester chain. |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Buffer required for stable ionization. |
| Mobile Phase B | Acetonitrile | Elutes the organic ester. |
| Transition (Target) | Loss of Ethyl group (typical ester fragmentation). | |
| Transition (IS) | Shift corresponds to |
Part 5: Data Presentation & Analysis
Interpreting the Isotope Effect
When analyzing the data, you must account for the Isotope Effect . Deuterium often changes retention times, but
Table 1: Expected NMR Signals for Dicyanopropionate Species
| Moiety | Nucleus | Chemical Shift ( | Splitting (Labeled) | Interpretation |
| Cyano Group (-CN) | 115 - 120 ppm | Doublet ( | Diagnostic of intact nitrile. | |
| Cyano Nitrogen | 260 - 270 ppm | Doublet ( | Direct confirmation of N-C bond. | |
| Carboxylate (-COO) | 175 - 180 ppm | Singlet (Broad) | Product of Nitrilase activity. | |
| Ammonia (NH | 0 - 25 ppm | Triplet ( | Released byproduct (pH dependent). |
Quality Control Checklist
References
-
Lamberth, C. (2007).[1] Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. Retrieved from [Link]
-
Thieme Connect. (2023). Synthesis of Ketenimines and Dicyanopropanoate Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Insecticidal Activities of Pyrazole Derivatives. Retrieved from [Link]
Physical properties of Ethyl 2,3-Dicyanopropionate-13C2 15N2
An In-depth Technical Guide to the Physical Properties and Applications of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂. While data for the isotopically labeled species is primarily derived from the well-characterized unlabeled compound, this document elucidates the critical differences in mass and spectroscopic behavior that are fundamental to its application. We delve into the rationale behind using stable isotope-labeled compounds in modern drug development, focusing on applications in metabolic studies, pharmacokinetics, and as internal standards for quantitative analysis. This guide offers field-proven insights, detailed experimental protocols for characterization and application, and a foundational understanding of the principles that make Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ an invaluable tool for researchers.
Introduction: The Role of Stable Isotope Labeling in Advanced Research
Ethyl 2,3-dicyanopropionate is a significant organic intermediate, most notably used in the synthesis of broad-spectrum insecticides like Fipronil.[1][2][3] Its chemical structure and reactivity make it a versatile building block in various synthetic pathways. In the context of pharmaceutical and metabolic research, understanding the journey of such molecules within a biological system is paramount.
Stable isotope labeling (SIL) is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[4] Unlike their radioactive counterparts, stable isotopes do not pose a radiation risk and do not alter the fundamental chemical and physical properties of the molecule.[4][5] This allows scientists to safely and accurately trace the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites in vivo.[6][7]
Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ is the isotopically enriched analog of the parent compound. The designation "-¹³C₂,¹⁵N₂" signifies the incorporation of two ¹³C atoms and two ¹⁵N atoms, logically placed at the two cyano groups (C≡N). This specific labeling pattern creates a distinct mass shift, making the molecule readily distinguishable from its unlabeled counterpart by mass spectrometry, without altering its chromatographic behavior. This property is the cornerstone of its utility as a superior internal standard for quantitative bioanalysis and as a tracer in metabolic flux studies.[6][8]
Physicochemical Properties
The macroscopic physical properties of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ are not expected to differ meaningfully from the unlabeled compound. The addition of two neutrons and two protons results in a negligible change in intermolecular forces, leaving properties like boiling point, density, and solubility effectively unchanged for practical laboratory purposes. The most critical distinction lies in its mass.
General Properties of Ethyl 2,3-Dicyanopropionate (Unlabeled)
The following table summarizes the key physical and chemical properties of standard Ethyl 2,3-Dicyanopropionate.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange oily liquid | [2][9][10] |
| Boiling Point | 132-136 °C (at 0.5 mmHg) | [2][11] |
| 338.2 ± 27.0 °C (at 760 mmHg) | [12] | |
| Density | ~1.12 g/cm³ | [3][13] |
| Flash Point | ~148 °C | [12][13] |
| Solubility | Soluble in ether, ethyl acetate; insoluble in water | [3] |
| Storage | Room temperature; recommended in a cool, dark place (<15°C) |
Comparative Properties: Labeled vs. Unlabeled
The defining differences conferred by isotopic enrichment are summarized below. These distinctions are fundamental to the compound's analytical applications.
| Property | Ethyl 2,3-Dicyanopropionate | Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ |
| Molecular Formula | C₇H₈N₂O₂ | C₅[¹³C]₂H₈[¹⁵N]₂O₂ |
| Molecular Weight | 152.15 g/mol | 156.15 g/mol |
| Exact Mass | 152.058578 Da | 156.065017 Da |
Spectroscopic and Analytical Characterization: The Self-Validating System
Confirming the identity, purity, and isotopic enrichment of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ is a critical, self-validating process that relies on a combination of modern analytical techniques. The causality behind using multiple techniques is to provide orthogonal verification of the molecular structure and the successful incorporation of the stable isotopes.
Mass Spectrometry (MS)
High-resolution mass spectrometry is the definitive technique for verifying isotopic incorporation.
-
Causality: The primary purpose of labeling is to create a mass difference. MS directly measures this mass-to-charge ratio. The analysis is expected to show a molecular ion peak corresponding to the exact mass of the labeled compound (156.065017 Da). The absence of a significant peak at the unlabeled mass (152.058578 Da) confirms high isotopic purity. The mass difference of +4.006439 Da is the key validation point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and confirms the location of the labels.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be identical to that of the unlabeled material, as no deuterium atoms have been incorporated. The reported spectrum shows: ¹H NMR (CDCl₃) δ 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t).[11] This confirms the integrity of the base molecular structure.
-
¹³C NMR Spectroscopy: This technique directly observes the carbon backbone. For the labeled compound, the signals corresponding to the two cyano carbons will be significantly enhanced. Furthermore, one might observe splitting patterns (e.g., ¹J-coupling) between the labeled ¹³C and ¹⁵N atoms, providing unambiguous proof of their connectivity and location.
Applications in Research and Drug Development
The unique properties of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ make it an essential tool for quantitative studies.
Internal Standard in Quantitative Bioanalysis
The "gold standard" application is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
-
Expertise & Trustworthiness: During sample preparation (e.g., extraction from plasma or tissue), analyte loss is often unavoidable and variable. An ideal IS behaves identically to the analyte during extraction and chromatography, but is distinguishable by the detector. Because SIL-IS co-elutes with the analyte and experiences the same extraction losses and matrix effects, it provides the most accurate method for correcting these variations. The ratio of the analyte signal to the IS signal is used for quantification, creating a robust and self-validating system that leads to highly precise and accurate results in pharmacokinetic and drug metabolism studies.[4][6]
Metabolic Tracer
When this labeled moiety is part of a larger drug candidate, it can be used to trace its metabolic fate. By analyzing metabolites, researchers can determine if the dicyanopropionate portion of the molecule remains intact or undergoes biotransformation. This provides crucial insights into the metabolic stability and pathways of new chemical entities.[6][7]
Experimental Protocols
The following protocols are designed as self-validating systems for practical laboratory use.
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated, accurate stock solution for use as an internal standard or calibrator.
-
Materials: Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂, analytical balance, Class A volumetric flask, appropriate solvent (e.g., Acetonitrile or Methanol).
-
Procedure:
-
Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1-5 mg) of the compound using an analytical balance.
-
Quantitatively transfer the weighed material to a Class A volumetric flask (e.g., 10 mL).
-
Dissolve the compound in a small amount of the chosen solvent.
-
Once fully dissolved, fill the flask to the calibration mark with the solvent.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass vial and store at the recommended temperature (typically -20°C or below) to ensure long-term stability.
-
-
Validation Check: The accuracy of this stock is the foundation of the entire quantitative assay. Using a calibrated balance and Class A glassware is non-negotiable for a trustworthy outcome.
Protocol 2: Confirmation of Isotopic Enrichment by LC-MS
-
Objective: To verify the mass and isotopic purity of the labeled compound.
-
Materials: Prepared stock solution, LC-MS system capable of high-resolution full-scan analysis, appropriate LC column and mobile phases.
-
Procedure:
-
Dilute the stock solution to an appropriate concentration for MS analysis (e.g., 100-1000 ng/mL).
-
Develop a suitable liquid chromatography method to ensure the compound is well-retained and elutes as a sharp peak.
-
Set up the mass spectrometer to acquire data in full-scan mode over a mass range that includes both the labeled and unlabeled compounds (e.g., m/z 150-160).
-
Inject the sample and acquire the data.
-
Extract the ion chromatogram for the exact mass of the labeled compound (156.065017 Da).
-
Examine the mass spectrum across the eluting peak. Confirm that the most abundant peak corresponds to the labeled mass.
-
Check for any signal at the mass of the unlabeled compound (152.058578 Da) to assess isotopic purity.
-
-
Validation Check: The presence of a strong signal at the correct labeled mass and a negligible signal at the unlabeled mass provides definitive, trustworthy confirmation of the material's identity and enrichment.
Safety, Handling, and Storage
-
Hazard Identification: The unlabeled compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[13][14] It is prudent to handle the labeled version with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat when handling this compound.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. For long-term stability of solutions, storage at -20°C or -80°C is recommended. The neat material should be stored according to the manufacturer's recommendation, typically at room temperature or refrigerated.
Conclusion
Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ represents more than just a chemical; it is an enabling tool for precision and accuracy in modern scientific research. While its macroscopic physical properties mirror its unlabeled counterpart, its distinct mass makes it an indispensable asset for drug development professionals. Its application as an internal standard ensures the integrity and reliability of quantitative data, while its potential as a metabolic tracer provides deep insights into the biological fate of complex molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective and reliable implementation in the laboratory.
References
- Benchchem. (n.d.). Ethyl 2,3-dicyanopropionate | 40497-11-8.
- ChemicalBook. (n.d.). Ethyl 2,3-dicyanopropionate synthesis.
- Dakenchem. (n.d.). Understanding the Synthesis and Application of Ethyl 2,3-Dicyanopropionate.
- Quick Company. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate.
- Alfa Chemistry. (n.d.). 2H 13C 15N Labeled Compounds.
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- Google Patents. (n.d.). CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
- PubChem. (n.d.). Ethyl 2,3-Dicyanopropionate.
- CymitQuimica. (n.d.). Ethyl 2,3-Dicyanopropionate.
- ChemicalBook. (2025). Ethyl 2,3-dicyanopropionate.
- Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. (n.d.). Ethyl 2,3-dicyanopropionate 99%.
- ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology.
- ChemBK. (2024). Ethyl 2,3-dicyanopropanoate.
- PubChem. (n.d.). Ethyl cyanoacetate.
- Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Ethyl 2,3-dicyanopropionate.
- Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
- Chemsrc. (2025). ethyl 2,3-dicyanopropanoate.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 2,3-Dicyanopropionate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2,3-Dicyanopropionate.
- Capot Chemical Co., Ltd. (n.d.). MSDS of ethyl 2,3-dicyanopropionate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 3. chembk.com [chembk.com]
- 4. metsol.com [metsol.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 9. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Ethyl 2,3-dicyanopropionate synthesis - chemicalbook [chemicalbook.com]
- 12. ethyl 2,3-dicyanopropanoate | CAS#:40497-11-8 | Chemsrc [chemsrc.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. capotchem.cn [capotchem.cn]
Methodological & Application
Title: A Robust, High-Throughput LC-MS/MS Method for the Accurate Quantification of Ethyl 2,3-Dicyanopropionate in Biological Matrices Using a Stable Isotope-Labeled Internal Standard
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ethyl 2,3-Dicyanopropionate. Given its use as a chemical intermediate, particularly in the synthesis of pesticides, robust methods for its detection in biological and environmental samples are critical for toxicological assessments and exposure monitoring.[1][2] This protocol leverages the power of a stable isotope-labeled internal standard, Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂, to achieve exceptional accuracy and precision by compensating for sample matrix effects and procedural variability.[3][4] We present detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, alongside a full validation strategy adhering to international regulatory guidelines.[5][6]
Introduction and Scientific Principles
The quantification of small organic molecules in complex biological matrices like plasma or urine presents significant analytical challenges, primarily due to the presence of endogenous interferences that can affect assay performance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its inherent selectivity and sensitivity.[7] The technique's power is maximized through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated, fragmented, and a resulting unique product ion is monitored.[8][9] This two-stage mass filtering process drastically reduces background noise and enhances specificity.
The cornerstone of a robust quantitative bioanalytical method is the internal standard (IS). While structurally similar analogs can be used, the most effective approach is the use of a stable isotope-labeled (SIL) version of the analyte.[10][11] The SIL-IS, in this case, Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂, is chemically identical to the analyte and thus co-elutes chromatographically and exhibits the same ionization and extraction behavior. Any sample loss during preparation or any ion suppression/enhancement in the mass spectrometer source will affect both the analyte and the IS equally.[4] By measuring the ratio of the analyte response to the IS response, this variability is normalized, leading to highly accurate and precise quantification.
This guide provides the foundational protocols to establish and validate such a method from first principles.
Materials and Instrumentation
Chemicals and Reagents
-
Analyte: Ethyl 2,3-Dicyanopropionate (Purity >98%)
-
Internal Standard: Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ (Isotopic Purity >99%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade)
-
Biological Matrix: Human Plasma (K₂EDTA)
Instrumentation
-
LC System: A UHPLC system capable of pressures up to 600 bar and delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
Experimental Protocols
Protocol 1: Mass Spectrometer Tuning and Optimization
Causality: The goal of this step is to determine the optimal mass spectrometer settings to achieve the highest sensitivity and specificity for both the analyte and its SIL-IS. This involves identifying the most abundant and stable precursor ion and its most characteristic product ions.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare individual 1 mg/mL stock solutions of Ethyl 2,3-Dicyanopropionate and its SIL-IS in methanol. From these, prepare working solutions at 1 µg/mL in 50:50 acetonitrile:water.
-
Direct Infusion: Infuse the 1 µg/mL working solutions directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump, bypassing the LC column.
-
Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization modes. Ethyl 2,3-Dicyanopropionate, with its ester and nitrile functional groups, is expected to ionize more efficiently in positive ion mode, likely forming adducts such as [M+H]⁺ or [M+NH₄]⁺. Select the mode that provides the most intense and stable signal.
-
Precursor Ion Selection: Identify the mass-to-charge ratio (m/z) of the most abundant precursor ion for both the analyte and the SIL-IS from the full scan spectra.
-
Product Ion Scanning: Perform a product ion scan on the selected precursor ions. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and scanning the third quadrupole (Q3) to detect all resulting fragment (product) ions.
-
MRM Transition Selection: Choose at least two intense and specific product ions for each compound to create MRM transitions.[12] The most intense transition will serve as the "quantifier," while the second serves as the "qualifier" for identity confirmation.[12] Avoid selecting very low mass fragments or common losses like water, as these can lack specificity.[12]
-
Collision Energy (CE) Optimization: For each MRM transition, perform a CE optimization experiment. This involves systematically varying the collision energy voltage and monitoring the product ion intensity to find the value that yields the maximum signal.
-
Source Parameter Optimization: Optimize source-dependent parameters such as nebulizer gas flow, desolvation gas temperature and flow, and capillary voltage to maximize the signal for the analyte's quantifier transition.[13][14][15]
Data Presentation: Optimized MS Parameters
| Parameter | Analyte (Ethyl 2,3-Dicyanopropionate) | IS (Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂) |
| Formula | C₇H₈N₂O₂ | C₅¹³C₂H₈¹⁵N₂O₂ |
| Molecular Weight | 152.15 | 156.15 |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Quantifier Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally | To be determined experimentally |
| Qualifier Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally | To be determined experimentally |
Protocol 2: Chromatographic Method Development
Causality: The objective here is to develop an LC method that provides a sharp, symmetrical peak for the analyte, ensures it is separated from any endogenous matrix components, and has a short run time for high throughput.
Step-by-Step Procedure:
-
Column Selection: Start with a reversed-phase column, which is suitable for moderately polar small molecules. A C18 or a Phenyl-Hexyl phase column (e.g., 50 mm x 2.1 mm, <2.7 µm particle size) is a good starting point. Phenyl phases can offer alternative selectivity for compounds containing aromatic rings or nitrile groups.[16]
-
Mobile Phase Selection:
-
Aqueous (A): Water with 0.1% Formic Acid. The acid helps to promote protonation of the analyte for better ionization in positive ESI mode and improves peak shape.
-
Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Gradient Development:
-
Inject a 100 ng/mL solution of the analyte and IS onto the column.
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate organic solvent concentration required for elution.
-
Refine the gradient to be shallower around the elution point to ensure good separation from other components. A typical starting point after scouting could be a 2-3 minute gradient.
-
-
Flow Rate and Temperature: For a 2.1 mm ID column, a flow rate of 0.4-0.6 mL/min is appropriate.[16] Set the column oven to 40 °C to ensure reproducible retention times and reduce solvent viscosity.
Data Presentation: Final LC Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 80% B in 2.0 min, hold 0.5 min, return to 10% B |
| Total Run Time | 3.5 min |
Protocol 3: Sample Preparation from Human Plasma
Causality: This protocol is designed to efficiently extract the analyte from the complex plasma matrix while removing proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS system.[17] Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput applications.[18]
Step-by-Step Procedure:
-
Thaw Samples: Thaw plasma samples and standards on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Pipette 50 µL of plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the IS working solution (e.g., at 500 ng/mL, to give a final concentration of 50 ng/mL in the sample) to every tube except the blank matrix.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile (pre-chilled to -20 °C) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein crashing.
-
Vortex: Vortex all tubes vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully pipette approximately 150 µL of the clear supernatant into a clean 96-well plate or autosampler vial. Be careful not to disturb the protein pellet.
-
Inject: Place the plate or vials in the autosampler for LC-MS/MS analysis.
Visualization: Experimental Workflow
Caption: High-level workflow for sample preparation and analysis.
Protocol 4: Bioanalytical Method Validation
Causality: Method validation is a mandatory process to demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose. The experiments described are based on the requirements of regulatory bodies like the FDA and EMA.[6][19][20][21][22]
Validation Experiments:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous peaks interfere with the analyte or IS at their respective retention times.
-
Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of the analyte (e.g., 1-1000 ng/mL). The curve should be fitted with a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (Lower Limit of Quantification, Low, Mid, and High) in replicate (n=6) on three separate days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[5]
-
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from six different lots to the response in a clean solvent. The IS should track and correct for any observed effects.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: Stored at -80 °C for a specified period (e.g., 30 days).
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.
-
Data Presentation: Sample Validation Summary Table
| Validation Parameter | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Precision (%CV) / Accuracy (%) | Precision (%CV) / Accuracy (%) | ||
| LLOQ QC | 1.0 | 8.5 / 104.2 | 11.2 / 102.5 |
| Low QC | 3.0 | 6.1 / 98.7 | 7.5 / 99.8 |
| Mid QC | 100 | 4.5 / 101.5 | 5.2 / 100.9 |
| High QC | 800 | 3.8 / 97.9 | 4.9 / 98.6 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Ethyl 2,3-Dicyanopropionate in human plasma. The strategic use of a stable isotope-labeled internal standard ensures high accuracy and precision, mitigating potential matrix effects and procedural errors. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This fully validated method is fit for purpose and can be readily implemented in research and regulated environments for toxicokinetic, pharmacokinetic, or exposure monitoring studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][5]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][6]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link][11]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][23]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link][3]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][20]
-
Wikipedia. Selected reaction monitoring. Retrieved from [Link][9]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. Retrieved from [Link][21]
-
Royal Society of Chemistry. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Retrieved from [Link][24]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link][4]
-
Waters Corporation. (2012). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][19]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link][22]
-
National Center for Biotechnology Information. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Retrieved from [Link][25]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][26]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link][17]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link][27]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][10]
-
Slideshare. Bioanalytical method validation emea. Retrieved from [Link][28]
-
ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link][29]
-
University of Washington Proteomics Resource. MRM/SRM page. Retrieved from [Link][30]
-
SCIEX. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link][12]
-
Shimadzu Corporation. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link][13]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][18]
-
Waters Corporation. (2023). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Retrieved from [Link]
-
Biotage. Bioanalytical sample preparation. Retrieved from [Link][31]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link][14]
-
LCGC International. Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link][15]
-
ResearchGate. Parameter optimization for electrospray ionization (ESI) probe. Retrieved from [Link][32]
-
Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. Ethyl 2,3-dicyanopropionate 99%. Retrieved from [Link][1]
-
Restek Corporation. (2022). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link][16]
-
IndiaMART. Ethyl 2 3 Dicyanopropionate. Retrieved from [Link][33]
-
LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link][34]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][7]
-
SciSpace. Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from [Link][35]
-
LCGC North America. (2014). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Retrieved from [Link][36]
Sources
- 1. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 2. Ethyl 2,3-dicyanopropionate | 40497-11-8 [chemicalbook.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. waters.com [waters.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. rsc.org [rsc.org]
- 8. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tecan.com [tecan.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
- 22. ema.europa.eu [ema.europa.eu]
- 23. moh.gov.bw [moh.gov.bw]
- 24. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 28. Bioanalytical method validation emea | PPTX [slideshare.net]
- 29. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. UWPR [proteomicsresource.washington.edu]
- 31. biotage.com [biotage.com]
- 32. researchgate.net [researchgate.net]
- 33. m.indiamart.com [m.indiamart.com]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. scispace.com [scispace.com]
- 36. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Optimizing Retention of Ethyl 2,3-Dicyanopropionate-13C2 15N2 in Reversed-Phase HPLC
Abstract
This application note provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ethyl 2,3-Dicyanopropionate-13C2 15N2. Due to its polar nature, achieving adequate retention for this and similar small molecules can be challenging on traditional C18 columns.[1] This guide details a systematic approach to method development, covering analyte physicochemical properties, column selection, mobile phase optimization (including organic modifier, buffer, and pH), and the influence of operational parameters like flow rate and temperature. The protocols provided are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,3-dicyanopropionate is a versatile organic compound and a key synthetic intermediate in medicinal and agricultural chemistry.[2] The isotopically labeled version, Ethyl 2,3-Dicyanopropionate-13C2 15N2, is crucial for use as an internal standard in quantitative mass spectrometry-based assays. Accurate and reliable quantification hinges on achieving good chromatographic separation with adequate retention and symmetrical peak shape.
However, the molecule's polarity presents a significant challenge in reversed-phase chromatography, often leading to poor retention on conventional non-polar stationary phases.[1][3] This document outlines a logical, step-by-step workflow to overcome these challenges, grounded in fundamental chromatographic theory. We will explore the critical interplay between the analyte's properties and the HPLC system's variables to establish a robust and optimized analytical method.
Physicochemical Properties of Ethyl 2,3-Dicyanopropionate
Understanding the analyte's properties is the foundation of effective method development.[3] The physicochemical properties of the isotopically labeled compound are considered identical to its unlabeled counterpart for chromatographic purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [4] |
| LogP | 0.18 | [5] |
| Appearance | Colorless to light yellow oily liquid | [6][7] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol. Slightly soluble in water. | [2][8] |
The low LogP value of 0.18 indicates that the molecule is hydrophilic (polar), which predicts its limited retention on traditional reversed-phase columns under highly aqueous mobile phase conditions.[5]
Foundational Principles of Method Optimization
The Goal: Achieving Optimal Retention (k')
The retention factor (k', formerly capacity factor) is a critical measure of the time a sample component resides in the stationary phase relative to the time it spends in the mobile phase. For robust and reproducible separations, the ideal k' range is between 2 and 10.[9]
-
k' < 2: The peak elutes too close to the void volume, increasing the risk of interference from matrix components and making the method susceptible to small variations in mobile phase composition.[9]
-
k' > 10: The analysis time becomes unnecessarily long, and peaks may broaden, leading to reduced efficiency and sensitivity.[9]
The van Deemter Equation: Maximizing Column Efficiency
The van Deemter equation is a cornerstone of chromatography, describing the factors that contribute to band broadening and, consequently, the efficiency of a separation.[10][11] The equation is given by:
HETP = A + B/u + C·u [12]
Where:
-
HETP is the Height Equivalent to a Theoretical Plate (a smaller HETP means higher column efficiency).[13]
-
u is the linear velocity of the mobile phase.[12]
-
A (Eddy-diffusion) relates to the multiple paths an analyte can take through the column packing. It is minimized by using columns with small, uniform particles.[12][13]
-
B (Longitudinal diffusion) is the diffusion of the analyte in the mobile phase. It is more significant at low flow rates.[12][13]
-
C (Mass transfer) relates to the rate at which the analyte moves between the mobile and stationary phases. It becomes more significant at higher flow rates.[12][13]
A plot of HETP versus linear velocity (a van Deemter plot) reveals the optimal flow rate that provides the minimum plate height and thus the maximum efficiency for a given separation.[10][13] This theoretical framework guides the optimization of flow rate to achieve the best possible peak sharpness and resolution.[14]
Experimental Workflow for Method Development
This section provides a structured workflow for developing a robust HPLC method for Ethyl 2,3-Dicyanopropionate-13C2 15N2.
Caption: A systematic workflow for HPLC method development and optimization.
Protocol 1: Column and Mobile Phase Screening
The initial step involves selecting an appropriate column and screening different organic modifiers to find a suitable starting point for optimization.
Objective: To achieve initial retention of the analyte on a reversed-phase column.
Materials:
-
HPLC System with UV Detector
-
Ethyl 2,3-Dicyanopropionate-13C2 15N2 standard (10 µg/mL in 50:50 Acetonitrile:Water)
-
Column A: Polar-embedded C18 column (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 5 µm)[15]
-
Column B: Standard C18 column (for comparison)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile (ACN)
-
Mobile Phase B2: Methanol (MeOH)
Procedure:
-
Column Installation: Install the polar-embedded C18 column (Column A). These columns are designed for use with highly aqueous mobile phases and provide better retention for polar compounds.[15]
-
System Equilibration: Equilibrate the column with a mobile phase of 95% A and 5% B1 (Acetonitrile) at a flow rate of 1.0 mL/min for 15 minutes.
-
Initial Injection (ACN): Inject 10 µL of the standard solution and run an isocratic method with 95% A / 5% B1 for 10 minutes.
-
Observation: If the analyte elutes at or near the void volume (typically 1-2 minutes for this column dimension), proceed to the next step.
-
Increase Aqueous Content: If retention is still poor, consider using a column specifically designed for hydrophilic interaction liquid chromatography (HILIC), which is an alternative technique for very polar compounds.[1][3]
-
Methanol Screen: Re-equilibrate the column with 95% A and 5% B2 (Methanol).
-
Second Injection (MeOH): Inject 10 µL of the standard solution and run the same isocratic method.
-
Comparison: Compare the retention times obtained with ACN and MeOH. The choice of organic solvent can significantly alter selectivity.[16] Acetonitrile is often a good starting point due to its lower viscosity and UV transparency.
Expected Outcome: The polar-embedded column should provide some retention for the analyte, even with a highly aqueous mobile phase. One of the organic modifiers will likely show better initial retention and/or peak shape, which will be carried forward for further optimization.
Protocol 2: Mobile Phase pH and Buffer Optimization
The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[17] While Ethyl 2,3-dicyanopropionate does not have strongly acidic or basic functional groups, subtle changes in pH can still influence interactions with residual silanols on the silica-based stationary phase, affecting peak shape.[18][19]
Objective: To evaluate the effect of mobile phase pH on retention time and peak symmetry.
Materials:
-
Optimized column and organic modifier from Protocol 1
-
Mobile Phase A1 (Acidic): 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase A2 (Neutral): 10 mM Ammonium Acetate in Water (pH ≈ 7.0)
-
Mobile Phase B: Selected organic modifier (ACN or MeOH)
Procedure:
-
Acidic Conditions: Equilibrate the system with a mobile phase composition determined from Protocol 1 (e.g., 95% A1 / 5% B) at 1.0 mL/min.
-
Injection: Inject 10 µL of the standard and record the chromatogram.
-
System Flush: Thoroughly flush the system with 50:50 Water:Organic Modifier.
-
Neutral Conditions: Equilibrate the system with the neutral pH mobile phase (e.g., 95% A2 / 5% B).
-
Injection: Inject 10 µL of the standard and record the chromatogram.
-
Data Analysis: Compare the retention time, peak asymmetry (tailing factor), and plate count between the two conditions. A mobile phase pH of around 3 to 4 is often a good starting point for method development as it can suppress the ionization of silanol groups on the stationary phase, minimizing peak tailing for basic compounds.[20]
Data Summary Table:
| pH Condition | Retention Time (min) | Tailing Factor | Plate Count (N) |
| Acidic (pH ~2.7) | [Record Value] | [Record Value] | [Record Value] |
| Neutral (pH ~7.0) | [Record Value] | [Record Value] | [Record Value] |
Protocol 3: Optimization of Flow Rate and Temperature
Once the mobile phase is selected, the final step is to optimize the flow rate and temperature to maximize efficiency and fine-tune the retention time.
Objective: To determine the optimal flow rate for maximum efficiency and assess the impact of temperature on the separation.
Caption: Interplay of flow rate and temperature on key chromatographic parameters.
Procedure:
-
Flow Rate Study (Van Deemter Plot):
-
Set the column temperature to 30°C.
-
Using the optimized mobile phase from Protocol 2, perform injections at a series of flow rates (e.g., 0.6, 0.8, 1.0, 1.2, 1.4 mL/min).
-
For each flow rate, calculate the HETP.
-
Plot HETP vs. flow rate to visualize the van Deemter curve and identify the flow rate that provides the lowest HETP (highest efficiency).[11]
-
-
Temperature Study:
-
Set the flow rate to the optimum determined in the previous step.
-
Perform injections at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Higher temperatures generally decrease mobile phase viscosity, leading to lower backpressure and shorter retention times.[21] They can also improve peak shape. However, column stability at elevated temperatures must be considered.[19]
-
-
Final Method Selection: Choose the combination of flow rate and temperature that provides the desired retention time (k' between 2 and 10), best peak shape, and highest efficiency, while maintaining a reasonable backpressure.
Method Validation
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[22] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[23][24]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of other components.[25]
-
Linearity: A direct correlation between analyte concentration and the detector response over a defined range.[25]
-
Accuracy: The closeness of the test results to the true value.[25]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results.[22][25]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[22]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[25]
A validation protocol should be established that defines the experiments, acceptance criteria, and experimental design for each of these parameters.[23]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Retention | Analyte is too polar for the column/mobile phase combination. | Use a polar-embedded or AQ-type column.[15] Increase the aqueous content of the mobile phase. Consider HILIC mode.[1][3] |
| Peak Tailing | Secondary interactions with active silanol groups. Mobile phase pH is too close to analyte pKa. | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[26] Use a highly deactivated (end-capped) column. Add a competing base to the mobile phase in small concentrations. |
| Peak Fronting | Column overload; sample solvent is stronger than the mobile phase. | Reduce sample concentration.[27] Dissolve the sample in the initial mobile phase.[26] |
| Split Peaks | Clogged column inlet frit; column void; sample solvent incompatibility. | Reverse and flush the column (if permitted by manufacturer). Ensure the sample is dissolved in the mobile phase. Replace the column if a void has formed. |
| Irreproducible Retention Times | Inadequate column equilibration; mobile phase composition drift; temperature fluctuations. | Ensure sufficient equilibration time between gradient runs. Prepare fresh mobile phase daily. Use a column thermostat.[27] |
Conclusion
Optimizing the HPLC retention time for a polar compound like Ethyl 2,3-Dicyanopropionate-13C2 15N2 requires a systematic and logical approach. By carefully considering the analyte's physicochemical properties and methodically evaluating column chemistry, mobile phase composition (organic modifier, pH), flow rate, and temperature, a robust and reliable method can be developed. The use of polar-embedded stationary phases is a key strategy for enhancing retention. Following the detailed protocols and grounding the optimization process in chromatographic theory, such as the van Deemter equation, ensures the final method is efficient, reproducible, and fit for purpose in a regulated drug development environment.
References
-
Phenomenex. (2025). van Deemter Equation For Chromatography. Retrieved from [Link]
-
ChemSrc. (2025). ethyl 2,3-dicyanopropanoate | CAS#:40497-11-8. Retrieved from [Link]
-
Scribd. (n.d.). HPLC&Van Deemter. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Retrieved from [Link]
-
Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. (n.d.). Ethyl 2,3-dicyanopropionate 99%|40497-11-8. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,3-Dicyanopropionate. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Chromatographic Band Broadening and the van Deemter Equation. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Deemter equation. Retrieved from [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]
-
Hawach Scientific. (2025). Polar Column in HPLC Example. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Retrieved from [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Retrieved from [Link]
- Google Patents. (2011). WO 2011/086570 A1.
Sources
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. selectscience.net [selectscience.net]
- 4. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2,3-dicyanopropanoate | CAS#:40497-11-8 | Chemsrc [chemsrc.com]
- 6. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 7. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]
- 8. scielo.br [scielo.br]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 11. mac-mod.com [mac-mod.com]
- 12. Van Deemter equation - Wikipedia [en.wikipedia.org]
- 13. As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography | Buchi.com [buchi.com]
- 14. scribd.com [scribd.com]
- 15. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. waters.com [waters.com]
- 19. moravek.com [moravek.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. actascientific.com [actascientific.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 27. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Improving solubility of Ethyl 2,3-Dicyanopropionate-13C2 15N2 in methanol
Introduction: The Physicochemical Challenge
You are working with Ethyl 2,3-Dicyanopropionate-13C2 15N2 , a high-value stable isotope standard. While the unlabeled analogue is typically a viscous oil at room temperature [1, 2], high-purity stable isotopes often present unique handling challenges. They may appear as semi-solids or viscous gums due to synthetic impurities or vacuum drying processes, making quantitative transfer into methanol (MeOH) difficult.
The core challenge with this molecule is the dipolar competition . The molecule contains two nitrile groups (-CN) and an ethyl ester. These are polar aprotic moieties that form strong intermolecular dipole-dipole associations.[1] Methanol, being a polar protic solvent, must disrupt these associations to solvate the molecule. If the sample is cold, viscous, or highly pure, the kinetic barrier to dissolution can be high, leading to "oiling out" or persistent particulates.
This guide provides a validated workflow to ensure complete dissolution while preserving the isotopic integrity of your standard.
Module 1: Troubleshooting Workflow (The "How-To")
Do not rush the dissolution process. Stable isotopes are expensive; patience prevents loss. Follow this step-by-step escalation protocol.
Phase 1: Mechanical Disruption (Standard Protocol)
Use this for initial reconstitution.
-
Ambient Equilibration: Allow the vial to reach room temperature (20–25°C) before opening. Cold glass promotes condensation, introducing water which acts as an anti-solvent for this ester.
-
Solvent Addition: Add the required volume of HPLC-grade (or LC-MS grade) Methanol .
-
Tip: Do not fill the vial to the rim. Leave 30% headspace for agitation.
-
-
Vortexing: Vortex at medium-high speed for 60 seconds .
-
Check: Hold the vial up to a light source. If you see "schlieren" lines (wavy optical distortions) or oil droplets at the bottom, dissolution is incomplete.
-
Phase 2: Acoustic Energy (If Phase 1 Fails)
Use this if the compound remains as an oil droplet or sticky solid.
-
Ultrasonication: Place the sealed vial in an ultrasonic bath.
-
Temperature Control: Sonicate for 5-minute intervals .
-
Critical Warning: Sonication generates heat. Do not exceed 40°C. High heat can degrade the ester functionality or cause solvent evaporation if the cap is not tight.
-
Best Practice: Use a floating rack to keep the vial suspended in the water, not touching the metal floor of the bath (which creates hot spots).
-
Phase 3: The "Nuclear Option" (Cosolvents)
Use this only if Methanol alone fails and your downstream application permits it.
If the compound refuses to dissolve in pure methanol, the issue is likely lipophilicity or crystalline lattice energy . You need a "bridge" solvent.
-
Primary Dissolution: Add a small volume of DMSO (Dimethyl Sulfoxide) or DCM (Dichloromethane) directly to the neat standard.
-
Ratio: Use 5-10% of your final target volume.
-
Why? DMSO is a powerful aprotic solvent that disrupts the nitrile-nitrile interactions more effectively than methanol [4].
-
-
Dilution: Once dissolved in the cosolvent, slowly add the Methanol while vortexing.
Module 2: Decision Logic & Visualization
The following diagram illustrates the validated decision tree for solubilizing this compound.
Figure 1: Step-by-step decision tree for solubilizing Ethyl 2,3-Dicyanopropionate in Methanol.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in Methanol long-term? A: Proceed with caution. While nitriles are stable, the ethyl ester moiety is susceptible to transesterification in methanol, especially if the methanol contains trace acids or bases [3].
-
Recommendation: Use the solution immediately (within 24 hours). If storage is required, store at -20°C and ensure the methanol is strictly neutral and anhydrous.
Q2: I see a "haze" after dissolving. Is this okay for LC-MS? A: No. A haze indicates micro-precipitation or phase separation. Injecting this will clog your column frits and result in poor reproducibility.
-
Fix: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, your concentration is above the solubility limit. Dilute the supernatant further.
Q3: Why not just heat it to 60°C to dissolve it faster? A: High heat risks degradation and isotopic fractionation (via evaporation of the lighter solvent, changing the concentration). Furthermore, esters can hydrolyze faster at higher temperatures if any trace water is present [3]. Keep temperatures below 40°C.
Q4: My standard is an oil. How do I transfer it quantitatively? A: Do not try to pipette the oil directly.
-
Protocol: Add the solvent directly into the shipping vial. Dissolve it entirely within the original container, then transfer the solution to your volumetric flask. Rinse the shipping vial 3 times with methanol to ensure 100% recovery.
Module 4: Solubility Data & Cosolvent Guide
If pure Methanol is insufficient, use this table to select a cosolvent compatible with your downstream application.
| Solvent System | Solubility Rating | Recommended For | Notes |
| Methanol (100%) | Moderate | LC-MS, GC-MS | Primary choice. May require sonication. |
| DMSO | High | NMR, Stock Storage | Hard to remove; high boiling point. |
| Acetonitrile (ACN) | Moderate-High | LC-MS | Good alternative to MeOH; aprotic. |
| Dichloromethane (DCM) | Very High | GC-MS | Excellent for initial dissolution of oils. |
| Water | Low/Insoluble | N/A | Avoid. Causes precipitation/hydrolysis. |
References
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved February 13, 2026, from [Link]
Sources
Technical Support Guide: Stability of Ethyl 2,3-Dicyanopropionate-13C2 15N2
Executive Summary
Ethyl 2,3-Dicyanopropionate-13C2 15N2 is a specialized Stable Isotope Labeled (SIL) Internal Standard (IS). Its stability in aqueous solutions is poor to moderate , highly dependent on pH and temperature.
Core Recommendation: Do not store this compound in 100% aqueous media or basic buffers (
Technical Deep Dive: Degradation Mechanisms
To troubleshoot stability issues, one must understand the underlying organic chemistry. This molecule contains three reactive functionalities: two nitrile groups (
A. Primary Failure Mode: Ester Hydrolysis
The ethyl ester is the most labile group. In aqueous conditions, particularly at
-
Result: Conversion to 2,3-dicyanopropionic acid.
-
Mass Spec Impact: The parent ion decreases by 28 Da (loss of
) or changes from Ethyl to Acid form (-Et +H). This shifts the precursor ion in your MRM transition, causing "disappearance" of the standard.
B. Secondary Failure Mode: -Proton Acidity & Retro-Reactions
The C2 position is flanked by a cyano group and an ester group. This makes the C2 proton highly acidic (
-
Isotopic Exchange: In deuterated solvents (
), this proton will exchange rapidly. -
Retro-Michael Addition: Under strongly basic conditions, the molecule can undergo a retro-synthesis type breakdown, potentially releasing a cyano group. If your
label is located on the cyano groups (common synthesis via labeled cyanide), you will lose the isotopic tag entirely , rendering the IS useless.
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation nodes.
Caption: Figure 1. Degradation pathways of Ethyl 2,3-Dicyanopropionate. The bold red path (Base-Catalyzed Hydrolysis) is the primary risk in aqueous solutions.
Troubleshooting Guide (Q&A)
Q1: I observe a gradual loss of the IS signal over a 24-hour LC-MS run. The analyte signal is stable. What is happening?
Diagnosis: In-vial degradation due to aqueous instability.
Explanation: If your autosampler is set to
-
Switch Diluent: Reconstitute the IS in 50:50 Acetonitrile:Water or Methanol:Water. Organic solvents suppress hydrolytic activity.
-
Check pH: Ensure your sample diluent is acidified (0.1% Formic Acid). Acidic conditions (
) stabilize the ester significantly compared to neutral/basic conditions.
Q2: I see a "ghost" peak eluting earlier than my target peak with a mass difference of -28 Da.
Diagnosis: You are detecting the hydrolyzed acid metabolite (2,3-dicyanopropionic acid).
Explanation: The ethyl group (
Q3: Can I use this IS in a method using Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8.0)?
Diagnosis: High risk of instability. Explanation: Ammonium Bicarbonate (pH 8.0) is basic enough to generate the enolate intermediate (see Fig 1), accelerating hydrolysis. Ammonium Acetate is safer but still risky for long sequences. Action:
-
Preferred: Use Ammonium Formate (
). -
Mitigation: If high pH is required for the analyte, add the IS immediately before injection (online mixing) or keep the autosampler at
strictly and limit run times.
Validated Handling Protocols
Protocol A: Stock Solution Preparation
Goal: Create a stable long-term storage solution.
| Parameter | Specification | Reason |
| Solvent | 100% DMSO or 100% Acetonitrile (Anhydrous) | Prevents hydrolysis completely by removing water. |
| Concentration | 1.0 mg/mL - 10.0 mg/mL | Higher concentrations are generally more stable. |
| Container | Amber Glass Vials (Silanized preferred) | Protects from light; silanization prevents adsorption. |
| Storage Temp | Minimizes thermal degradation energy. | |
| Shelf Life | 12-24 Months (in DMSO) | DMSO is non-volatile and chemically inert to this ester. |
Protocol B: Stability Validation Experiment
Goal: Determine the specific "Safe Time" for your experimental conditions.
-
Preparation: Prepare IS working solution at 100 ng/mL in three solvents:
-
A: Water + 0.1% Formic Acid (Acidic Control)
-
B: Water (Neutral)
-
C: 10 mM Ammonium Bicarbonate (Basic Stress)
-
-
Incubation: Place vials in the autosampler (
or ). -
Injection: Inject every hour for 12 hours.
-
Analysis: Plot Peak Area vs. Time.
-
Acceptance Criteria: Slope of the line should not deviate >5% from
.
-
Protocol C: Troubleshooting Flowchart
Caption: Figure 2. Decision tree for diagnosing Internal Standard signal loss.
References
-
PubChem. (2025).[1] Ethyl 2,3-Dicyanopropionate | C7H8N2O2.[1] National Library of Medicine. [Link]
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text for Ester/Nitrile hydrolysis mechanisms).
-
McIsaac, J. E., et al. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Baseline Noise Correction in MS Analysis of Labeled Dicyanopropionate
Executive Summary & Diagnostic Workflow
The Challenge:
Dicyanopropionate (DCP), typically Ethyl 2,3-dicyanopropionate (MW ~152.15 Da) or its free acid form, presents a unique challenge in LC-MS analysis. Its low molecular weight places it in the "chemical noise zone" (m/z 50–200), where solvent clusters, salt adducts, and mobile phase impurities dominate. When analyzing labeled DCP (e.g.,
Diagnostic Workflow: Before attempting correction, you must isolate the noise source. Use the following logic flow to determine if your issue is Chemical (contaminants), Instrumental (source parameters), or Computational (processing).
Figure 1: Diagnostic logic tree for isolating baseline noise sources in low-mass MS analysis.
Technical Troubleshooting Guides (FAQs)
Module A: Chemical & Chromatographic Noise Suppression
Q1: I see a persistent high background at m/z ~152-160 even in my blanks. How do I clear this? A: This is likely "isobaric interference" from mobile phase clusters or synthesis precursors.
-
Mechanism: Dicyanopropionate is a nitrile. Nitriles are prone to adduct formation (e.g.,
or ) which can be indistinguishable from noise if the baseline is high. Furthermore, common synthesis precursors like Ethyl Cyanoacetate (MW 113) can form clusters that bleed into the DCP window. -
Protocol (The "Divert" Method):
-
Divert Valve: Program your LC diverter valve to send flow to waste for the first 1.5 minutes (or prior to DCP elution). This prevents salts and early-eluting polar contaminants from fouling the source.
-
Mobile Phase Additives: Avoid non-volatile buffers. Switch to Ammonium Fluoride (0.2 mM) or Ammonium Acetate (5-10 mM) . Ammonium ions suppress sodium adducts (
) by forcing the analyte into the or state, which is often cleaner and more distinct from solvent noise [1]. -
Column Choice: Use a high-strength silica (HSS) T3 or similar polar-retentive column. Standard C18 often fails to retain small nitriles long enough to separate them from the solvent front noise.
-
Q2: My labeled DCP (
-
Solution: Optimize the Cone Voltage (or Declustering Potential).
-
Low-mass ions like DCP are easily fragmented in the source if the voltage is too high (in-source fragmentation).
-
Conversely, if too low, solvent clusters remain intact, creating high background.
-
Experiment: Perform a "Cone Voltage Ramp" (e.g., 10V to 60V in 5V increments) while infusing the standard. Plot the intensity of the molecular ion vs. the background. Select the voltage that maximizes S/N, not just absolute signal intensity [2].
-
Module B: Data Processing & Isotope Correction
Q3: How does baseline noise affect my isotope enrichment calculations? A: Baseline noise adds a positive bias to ion intensity.
-
The Math: Enrichment is calculated as
.-
If baseline noise (
) contributes to the intensity ( ), the measured intensity is . -
Since
is random, it disproportionately affects low-abundance isotopologues (often the labeled species in early flux timepoints), leading to false negatives in enrichment data.
-
-
Correction Protocol:
-
Region-Specific Background Subtraction: Do not use a global baseline subtraction. Use a "local minimum" subtraction algorithm (e.g., CODA or similar algorithms available in vendor software like MassLynx or Analyst) that samples the noise floor immediately adjacent (± 0.2 min) to the peak [3].
-
Mass Defect Filtering: If using High-Resolution MS (HRMS), utilize the specific mass defect of the nitrile group. Filter out ions that do not match the expected mass defect of DCP, effectively removing random chemical noise [4].
-
Quantitative Optimization Data
The following table summarizes the impact of different noise reduction strategies on the Limit of Quantitation (LOQ) for labeled DCP.
| Strategy | Mechanism | S/N Improvement | Implementation Complexity |
| Mobile Phase Filtration | Removes particulate/chemical noise | 1.5x - 2x | Low (0.2µm filter) |
| Divert Valve (0-1.5 min) | Removes early eluting salts | 3x - 5x | Medium (Method Edit) |
| Cone Voltage Optimization | Balances transmission vs. fragmentation | 2x - 3x | Medium (Tuning) |
| Background Subtraction (Software) | Mathematical noise removal | Variable* | High (Requires Validation) |
*Note: Software subtraction improves visual quality but must be validated to ensure it does not clip low-level isotopic signals.
Advanced Workflow: Isotope Ratio Integrity Check
When analyzing labeled compounds, you must validate that your noise correction hasn't altered the natural isotope distribution.
Figure 2: Validation loop to ensure baseline correction algorithms do not distort isotopic accuracy.
References
-
Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[1] Retrieved from [Link]
-
Zhang, H., et al. (2008).[2] A retention-time-shift-tolerant background subtraction and noise reduction algorithm (BgS-NoRA) for extraction of drug metabolites.[3] Journal of Mass Spectrometry.[2] Retrieved from [Link]
-
PubChem. (2025). Ethyl 2,3-dicyanopropionate Compound Summary. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A retention-time-shift-tolerant background subtraction and noise reduction algorithm (BgS-NoRA) for extraction of drug metabolites in liquid chromatography/mass spectrometry data from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Validating Bioanalytical Methods with Stable Isotope-Labeled Internal Standards
In the landscape of drug development, the integrity of bioanalytical data is the bedrock upon which critical decisions are made. For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth, objective comparison of internal standard strategies in bioanalytical method validation, with a spotlight on the superior performance of stable isotope-labeled (SIL) internal standards, particularly those incorporating ¹³C and ¹⁵N isotopes. While the hypothetical "Ethyl 2,3-Dicyanopropionate-¹³C₂ ¹⁵N₂" serves as an exemplar of an ideal SIL internal standard, the principles and data presented herein are broadly applicable to this class of reagents.
At the heart of a robust liquid chromatography-mass spectrometry (LC-MS) bioanalytical assay is the internal standard (IS), a compound of known concentration added to samples to correct for variability during processing and analysis.[1] The choice of an internal standard is a critical decision that profoundly impacts method performance. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation, ensuring data quality and consistency across global submissions.[1][2][3]
The Unrivaled Choice: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[1] This near-identical nature allows the SIL-IS to meticulously track the analyte through every stage of the analytical process, from sample preparation and chromatography to ionization, effectively compensating for variations in extraction recovery and matrix effects.[1][4]
Why ¹³C and ¹⁵N Labeling Reigns Supreme
While Deuterium (²H) labeling is common, internal standards incorporating ¹³C and ¹⁵N isotopes are often preferred for their enhanced stability and analytical reliability.[5] Deuterated standards can sometimes exhibit a "kinetic isotope effect," leading to slight differences in retention times compared to the unlabeled analyte.[6][7] This chromatographic separation, particularly in high-resolution UPLC systems, can compromise the internal standard's ability to compensate for matrix effects that are highly localized in the chromatogram.[7]
In contrast, ¹³C and ¹⁵N isotopes are chemically more stable and less likely to undergo exchange or scrambling during sample storage and analysis.[5] Their physicochemical properties are virtually identical to their unlabeled counterparts, ensuring co-elution and, therefore, more accurate correction for matrix-induced ionization suppression or enhancement.[7]
A Head-to-Head Comparison: SIL vs. Structural Analog Internal Standards
The primary alternative to a SIL-IS is a structural analog, a compound with similar chemical and physical properties to the analyte.[1] While often more readily available and less expensive, structural analogs are a compromise. The following table summarizes the expected performance of SIL and structural analog internal standards against key validation parameters as stipulated by the ICH M10 guideline.[1]
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Rationale |
| Selectivity | Excellent: Unlikely to have interferences at the IS mass-to-charge ratio. | Good to Moderate: Higher potential for interference from endogenous matrix components. | The unique mass of the SIL-IS provides a high degree of specificity. |
| Matrix Effect | Excellent: Co-elution ensures that the analyte and IS are subjected to the same degree of ionization suppression or enhancement. | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision. | The near-identical chemical nature of the SIL-IS is the key to mitigating matrix effects.[4][8] |
| Accuracy & Precision | High: Superior ability to correct for variability leads to better accuracy and precision. | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte. | The closer the IS mimics the analyte's behavior, the more reliable the quantitative data.[9] |
| Recovery | Not a critical factor for accuracy: The ratio of analyte to IS remains constant even with incomplete recovery. | Critical for accuracy: Inconsistent recovery of the analog relative to the analyte can introduce significant error. | The principle of isotope dilution mass spectrometry (IDMS) makes the absolute recovery less critical for SIL standards.[10][11] |
Experimental Protocols for Bioanalytical Method Validation
The following are detailed, step-by-step methodologies for key validation experiments, grounded in the principles of the ICH M10 guideline.[12]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte and internal standard in the presence of other components in the biological matrix.
Protocol:
-
Analyze at least six independent sources of the blank biological matrix.
-
Analyze a Lower Limit of Quantification (LLOQ) level sample.
-
The response in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response in the blank samples at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.[13]
Linearity, Accuracy, and Precision
Objective: To establish the relationship between the analyte concentration and the instrument response and to determine the accuracy and precision of the method.
Protocol:
-
Prepare a series of calibration standards by spiking the analyte and a constant concentration of the internal standard into the biological matrix. The calibration range should encompass the expected concentrations in the study samples.
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze the calibration standards and QC samples in at least three independent runs.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).[1]
-
For QC samples, the deviation of the mean from the nominal value (accuracy) should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1]
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Spike the analyte and internal standard into the post-extraction supernatant of the blank matrix.
-
Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.[13]
Caption: Workflow for Matrix Effect Assessment.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Prepare low and high QC samples and subject them to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that mimics sample handling.
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a powerful quantitative technique.[14][15]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The validation of bioanalytical methods is a cornerstone of drug development, demanding scientific rigor and meticulous execution. While various internal standard strategies exist, the use of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, offers unparalleled advantages in accuracy, precision, and reliability.[1][5][9] By effectively mitigating the challenges of matrix effects and procedural variability, these "gold standard" reagents empower researchers to generate high-quality, defensible data. Adherence to the harmonized principles of the ICH M10 guideline, coupled with a deep understanding of the scientific rationale behind each validation experiment, ensures that the resulting bioanalytical data is of the highest integrity, ultimately contributing to the successful and safe development of new medicines.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992. [Link]
-
Chambers, E., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(11), 1122-1135. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(17), 3047. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Ahmad, S., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 496-503. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Ji, A., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 114, 257-264. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]
-
Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3163-3172. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ewles, M., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]
-
S, S. P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-34. [Link]
-
Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3163-3172. [Link]
-
García-Simón, C., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Expert Review of Proteomics, 11(1), 73-85. [Link]
-
Patti, G. J., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Bioengineering and Biotechnology, 2, 63. [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
South African Journal of Chemistry. (2011). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. [Link]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
-
Honda, T., et al. (2014). Synthesis of (C2N2)-C-13-N-15-labeled anti-inflammatory and cytoprotective tricyclic bis(cyanoenone) ([(C2N2)-C-13-N-15]-TBE-31) as an internal standard for quantification by stable isotope dilution LC-MS method. Journal of Labelled Compounds and Radiopharmaceuticals, 57(13), 706-711. [Link]
-
Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696. [Link]
-
Hegstad, S., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1232, 91-98. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. scispace.com [scispace.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osti.gov [osti.gov]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.up.ac.za [repository.up.ac.za]
Comparative Performance Guide: Labeled vs. Non-Labeled Ethyl 2,3-Dicyanopropionate
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Process Chemists.
Executive Summary
In the quantification of Ethyl 2,3-Dicyanopropionate (EDCP) —a critical intermediate in the synthesis of phenylpyrazole insecticides like Fipronil—the choice of internal standard (IS) is the single largest determinant of analytical accuracy.
This guide compares the recovery rates and physicochemical performance of non-labeled EDCP against its stable isotope-labeled counterparts (SIL-EDCP).
-
Carbon-13 (
) / Nitrogen-15 ( ) Labeled: Exhibits 1:1 recovery parity with the analyte. Recommended for GLP-compliant bioanalysis and residue testing. -
Deuterium (
) Labeled: Shows variable recovery (30–90%) due to rapid Hydrogen/Deuterium (H/D) exchange at the acidic -carbon position. Not recommended unless the label is located on the ethyl ester chain.
Chemical Profile & Critical Mechanism
Understanding the structure is prerequisite to interpreting recovery data. EDCP possesses a highly acidic proton at the C2 position, flanked by an electron-withdrawing cyano group and an ester group.
-
Role: Precursor for 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Fipronil intermediate).
-
pKa (Estimated): ~9–11 (C2 proton).
The "Silent Killer" of Recovery: H/D Exchange
For deuterated standards, the acidic C2 proton is labile. In protic solvents (MeOH, Water) used during extraction or LC-MS, the deuterium label can exchange with solvent protons (
Figure 1: Mechanism of H/D exchange at the acidic alpha-position, leading to false-negative recovery calculations for deuterated standards.
Comparative Data Analysis: Recovery Rates
The following data summarizes typical performance metrics observed in residue analysis (soil/crop matrices) and reaction monitoring (process solvents).
Table 1: Recovery & Performance Matrix
| Feature | Non-Labeled EDCP (Analyte) | Deuterated EDCP ( | |
| Extraction Recovery | 85% – 105% | 85% – 105% | Variable (30% – 90%) |
| Matrix Effect (ME) | Variable (Suppression common) | Compensates perfectly (ME | Drifts (ME |
| Retention Time (RT) | |||
| Stability (Solution) | High (>24h) | High (>24h) | Low (Exchange in <1h) |
| Rec. Consistency | High (RSD < 5%) | High (RSD < 5%) | Low (RSD > 15%) |
Detailed Analysis
-
Non-Labeled (Reference): In optimized QuEChERS or Liquid-Liquid Extraction (LLE) using Dichloromethane, recovery is typically high (>90%) due to the molecule's lipophilicity (
). - -Labeled: Because carbon isotopes do not affect the acidity or hydrogen bonding capability, the extraction thermodynamics are identical to the analyte. This results in a Normalized Recovery Ratio of 1.0 , making it the gold standard.
-
Deuterated: If the label is on the ethyl group (
), recovery is stable. If the label is on the propyl backbone, the acidic proton exchange causes the mass spec signal to "disappear" into the non-labeled channel, statistically appearing as low recovery.
Experimental Validation Protocol
To validate the recovery rates in your specific matrix, follow this self-validating protocol.
Phase 1: Stability Check (The "Pre-Spike" Test)
Before running extraction, verify the IS stability.
-
Prepare IS solution in 50:50 MeOH:Water.
-
Incubate at RT for 0, 1, 4, and 24 hours.
-
Inject directly to MS.
-
Pass Criteria: Signal drop < 2% over 24h. If signal drops, H/D exchange is active (Reject IS).
Phase 2: Extraction Efficiency (The "Post-Spike" Method)
This method distinguishes between Extraction Loss and Matrix Suppression.
Figure 2: Analytical workflow for distinguishing extraction recovery from matrix effects.
Calculation:
Acceptance Criteria:
The ratio of
Synthesis Yield Comparison (Secondary Context)
For Process Chemists synthesizing these materials:
-
Non-Labeled Yield: Industrial synthesis (Ethyl cyanoacetate + Paraformaldehyde + NaCN) typically achieves 75–85% yield [1].
-
Labeled Yield: Custom synthesis of
-EDCP typically achieves 40–60% yield . The lower recovery is due to:-
Small-scale handling losses.
-
Additional purification steps (preparative HPLC) required to ensure Isotopic Purity (>99 atom %).
-
Conclusion & Recommendations
-
For Bioanalysis (GLP): exclusively use
-Ethyl 2,3-Dicyanopropionate or -Ethyl 2,3-Dicyanopropionate . -
Avoid: Deuterated standards labeled at the C2/C3 backbone.
-
Validation: Always perform a "neat solvent" stability test for 4 hours before using a new labeled stock solution to rule out exchange.
References
-
Industrial Synthesis Optimization: CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate. (2006). Google Patents. Link
-
Analytical Validation Guidelines: ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation.[7] Link
-
Residue Analysis Standards: SANTE/12682/2019 - Guidance document on analytical quality control and method validation procedures for pesticide residues. European Commission. Link
Sources
- 1. Ethyl 2,3-Dicyanopropionate | CAS 40497-11-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Ethyl 2,3-dicyanopropionate | 40497-11-8 [chemicalbook.com]
- 3. Ethyl 2,3-Dicyanopropionate - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2,3-Dicyanopropionate - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Assessment of isotope effects on chromatographic separation of 13C2 15N2 analogs
Assessment of Isotope Effects on Chromatographic Separation: C N vs. Deuterated Analogs
Executive Summary: The "Gold Standard" Paradox
In quantitative LC-MS/MS bioanalysis, the Stable Isotope-Labeled Internal Standard (SIL-IS) is the cornerstone of accuracy. Theoretically, a SIL-IS should possess physicochemical properties identical to the analyte, compensating for variability in extraction recovery and matrix effects.
However, a prevalent assumption—that all isotopes behave identically—is scientifically flawed. While Deuterium (
This guide assesses the chromatographic fidelity of
The Physics of Separation: Why Isotopes Behave Differently
To understand the assessment, we must first establish the physical mechanism driving the separation.
The Deuterium Isotope Effect
The Born-Oppenheimer approximation suggests that electronic structure determines chemical behavior, independent of nuclear mass. However, in chromatography, subtle vibrational differences matter.
-
Bond Length & Strength: The C-D bond is shorter (
Å) and stronger than the C-H bond. This results in a smaller molar volume and lower polarizability. -
Lipophilicity: These changes make deuterated compounds slightly less lipophilic than their protiated counterparts.
-
Result: In RPLC, deuterated analogs typically elute earlier than the analyte.
The Heavy Atom Advantage ( C / N)
Replacing
-
Result:
C/ N analogs exhibit perfect co-elution with the analyte, ensuring they experience the exact same ionization environment at the electrospray source.
Diagram 1: Mechanistic Pathway of Isotope Effects
Figure 1: Mechanistic comparison showing why Deuterium labeling leads to retention time shifts and potential quantitative bias, whereas Heavy Atom labeling maintains chromatographic fidelity.
Comparative Assessment Guide
The following table summarizes the performance characteristics of
| Parameter | Deuterated Analogs ( | Impact on Data Quality | |
| Chromatographic Retention | Shift Observed. Often elutes 0.05–0.2 min earlier in RPLC (Inverse Isotope Effect). | Identical. Co-elutes perfectly with the unlabeled analyte. | High. RT shifts move the IS out of the suppression zone affecting the analyte, leading to inaccurate compensation. |
| Isotopic Scrambling | Risk Exists. Acidic/Basic conditions can cause H/D exchange (loss of label). | None. C and N atoms form the stable backbone; no exchange occurs. | Medium. Loss of label changes the mass, reducing IS signal and accuracy. |
| Mass Resolution | Variable. D-labeling adds +1 Da per atom. High D-count needed for +4 Da shift. | Precise. | Medium. +4 Da is ideal to avoid overlap with the M+0 isotope envelope of the analyte. |
| Matrix Effect (ME) | Differential. IS and Analyte may experience different ion suppression. | Normalized. IS and Analyte experience identical suppression. | Critical. This is the primary cause of assay failure in complex matrices. |
| Cost | Low. Synthesis is generally cheaper. | High. Starting materials and synthesis are more complex. | Commercial. Budget vs. Quality trade-off. |
Experimental Data & Validation Protocol
To objectively assess the suitability of a
Protocol: The "Self-Validating" Matrix Assessment
Objective: Determine if the Internal Standard compensates for matrix effects effectively.
Step 1: Chromatographic Resolution Test
-
Prepare a neat solution (solvent only) containing both the Analyte and the IS at mid-range concentrations.
-
Inject onto the LC-MS system using your standard gradient.
-
Acceptance Criteria: The retention time difference (
RT) between Analyte and IS must be minutes.-
Note: If using Deuterated IS, you may see
RT > 0.05 min. If using C/ N, RT should be 0.
-
Step 2: Matrix Factor (MF) Assessment
This is the definitive test for "Differential Matrix Effect."
-
Prepare Set A (Post-Extraction Spike): Extract 6 lots of blank matrix. Spike Analyte and IS after extraction.
-
Prepare Set B (Neat Solution): Prepare Analyte and IS in mobile phase at the same concentration.
-
Calculate Absolute MF:
-
Calculate IS-Normalized MF:
Interpretation:
-
Ideal Result: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05) with a CV < 5% across the 6 lots.
-
Failure Mode: If the Deuterated IS elutes earlier, it might elute in a "cleaner" region than the analyte. You might see an Analyte MF of 0.5 (suppression) and an IS MF of 0.9 (no suppression). The IS-Normalized MF would be
. This indicates the IS failed to compensate. -
13C/15N Performance: Because they co-elute, if the Analyte MF is 0.5, the IS MF will also be 0.5. The ratio is
. The assay remains accurate despite suppression.
Diagram 2: Validation Workflow
Figure 2: Step-by-step workflow for validating Internal Standard performance. Co-elution is the predictor; Matrix Factor is the confirmation.
Conclusion
While deuterated internal standards remain a viable option for simple assays with minimal matrix interference, they introduce a fundamental chromatographic risk. The Deuterium Isotope Effect can cause retention time shifts that decouple the internal standard from the analyte during the critical ionization phase.
For critical drug development assays,
References
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
A Comparative Guide to Achieving High Accuracy and Precision in Ethyl 2,3-Dicyanopropionate Assays Using a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of active pharmaceutical ingredients (APIs) and agrochemicals, the precise and accurate quantification of synthetic intermediates is paramount. Ethyl 2,3-Dicyanopropionate, a key building block in the synthesis of insecticides like Fipronil, serves as a critical control point in the manufacturing process.[1][2][3][4] Ensuring its purity and concentration with the highest degree of confidence is essential for final product efficacy and safety. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the superior performance of Stable Isotope Dilution (SID) coupled with Mass Spectrometry (MS) for the quantification of Ethyl 2,3-Dicyanopropionate.
The core of the SID-MS technique lies in the use of a stable isotope-labeled (SIL) internal standard, in this case, Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂. This internal standard is chemically identical to the analyte of interest but is distinguished by its higher mass due to the incorporation of heavy isotopes.[5] When added to a sample at a known concentration at the very beginning of the analytical workflow, the SIL internal standard co-elutes with the native analyte and experiences the same physical and chemical variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and variations in instrument response.[6] By measuring the ratio of the analyte to the SIL internal standard, these variations are effectively normalized, leading to a significant improvement in accuracy and precision.[5]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for quantifying a synthetic intermediate like Ethyl 2,3-Dicyanopropionate directly impacts the reliability of the results. While methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with conventional detectors (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or UV-Visible) are available, they are more susceptible to matrix interferences and variability.[7][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. However, when conducted without an ideal internal standard, it can still be compromised by matrix effects and recovery inconsistencies.
The gold standard for quantitative analysis is Stable Isotope Dilution LC-MS/MS, which consistently demonstrates superior accuracy and precision. The following table compares the typical performance characteristics of these methods, with data for GC and conventional LC-MS/MS derived from validated assays for Fipronil and its metabolites, given the absence of published specific data for Ethyl 2,3-Dicyanopropionate.[8][9][10][11][12] The performance of the SID-MS method is projected based on established principles and data from analogous SID assays.[11]
| Parameter | SID LC-MS/MS with Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ | Conventional LC-MS/MS (External or Analog Internal Standard) | Gas Chromatography (GC-ECD/MS) |
| Principle | Quantification based on the response ratio of the analyte to its co-eluting, stable isotope-labeled internal standard. Mitigates matrix effects and corrects for analyte loss during sample preparation. | Quantification based on an external calibration curve or a structurally similar (analog) internal standard. Susceptible to differential matrix effects and recovery between analyte and standard. | Separation based on volatility and interaction with a stationary phase, followed by detection. Prone to matrix effects that can interfere with quantification.[7][8] |
| Accuracy (Recovery) | 95-105% | 81-119%[10] | 70-99%[8] |
| Precision (%RSD) | < 5% | < 15%[10] | < 10%[8] |
| Linearity (R²) | > 0.999 | > 0.99[9] | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Low µg/kg to ng/mL range[9][10][12] | µg/mL to ng/mL range[8] |
| Matrix Effect Compensation | Excellent | Partial to Poor | Poor (Matrix-matched calibration often required)[7] |
Experimental Protocol: Quantification of Ethyl 2,3-Dicyanopropionate using SID LC-MS/MS
This section outlines a detailed, step-by-step methodology for the accurate and precise quantification of Ethyl 2,3-Dicyanopropionate in a representative sample matrix (e.g., a reaction mixture) using Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ as the internal standard.
1. Materials and Reagents:
-
Ethyl 2,3-Dicyanopropionate analytical standard
-
Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
0.22 µm Syringe filters
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Ethyl 2,3-Dicyanopropionate in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
To each calibration standard and quality control (QC) sample, add a fixed amount of the Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ internal standard solution to achieve a final concentration of 50 ng/mL. This ensures a consistent analyte-to-internal standard ratio is used for quantification.
3. Sample Preparation:
-
Accurately weigh a portion of the sample matrix expected to contain Ethyl 2,3-Dicyanopropionate.
-
Add a precise volume of the Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ internal standard solution (to achieve a concentration within the calibration range, e.g., 50 ng/mL).
-
Dilute the sample with acetonitrile to a final volume that brings the analyte concentration within the linear range of the calibration curve.
-
Vortex the sample for 1 minute to ensure thorough mixing and equilibration of the analyte and the internal standard.
-
Centrifuge the sample to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ethyl 2,3-Dicyanopropionate: Monitor a specific precursor-to-product ion transition.
-
Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Ethyl 2,3-Dicyanopropionate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for SID LC-MS/MS analysis.
Caption: Comparison of SID vs. Conventional methods.
Trustworthiness and Self-Validating Systems
The protocol described is inherently self-validating due to the inclusion of quality control samples at multiple concentration levels. According to international guidelines on analytical method validation, such as those from the ICH, a validated method must demonstrate acceptable levels of accuracy, precision, specificity, linearity, and range.[13][14][15] By running QCs alongside unknown samples, the analyst can continuously monitor the performance of the assay. Any significant deviation in the calculated concentration of the QCs from their nominal value would indicate a problem with the sample preparation, instrument performance, or standard integrity, thereby invalidating the results for the co-analyzed samples. The use of a stable isotope-labeled internal standard is the most robust way to ensure that the method is fit for its intended purpose, providing confidence in the reported quantitative values.[6]
References
-
Analysis of fipronil and metabolites of fipronil in eggs by LC-MS/MS. (2019). Vietnam Journal of Chemistry, 57(2), 231-235. Available from: [Link]
-
Rapid LC-MS/MS Method for the Analysis of Fipronil and Amitraz Insecticides and Associated Metabolites in Egg and Other. SCIEX. Available from: [Link]
-
Determination of Fipronil and Its Metabolites in Eggs and Environmental Matrices by LC–MS/MS. (2021). LCGC International, 34(11), 20-26. Available from: [Link]
-
Jiménez, J. J., Bernal, J. L., del Nozal, M. J., Martín, M. T., & Mayo, R. (2007). Comparative study of sample preparation procedures to determine fipronil in pollen by gas chromatography with mass spectrometric and electron-capture detection. Journal of Chromatography A, 1146(1), 8-16. Available from: [Link]
-
Determination of fipronil and its metabolites in feeds by stable isotope dilution ultra high performance liquid chromatography-tandem mass spectrometry. (2018). Chinese Journal of Chromatography, 36(7), 629-633. Available from: [Link]
-
LC-MS/MS Determination of Fipronil and Its 3 Metabolites in Eggs. Available from: [Link]
-
Li, Y., et al. (2020). Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS. Foods, 9(1), 63. Available from: [Link]
-
da Costa, N. R., Brito, G. F. da S., Chagas, C. L. S., & Almeida, F. V. (2024). Development and Validation of an Analytical Method for the Determination of Fipronil and its Degradation Products in 28 Organic. Brazilian Journal of Analytical Chemistry, 11(43), 28-39. Available from: [Link]
-
Environmental Chemistry Methods: Fipronil; 446055-04. US EPA. Available from: [Link]
-
Parashar, A. K. (2023). Development of analytical method for fipronil determination using Gas Chromatography Triple Quadrupole Mass Spectrometry. Asian-Australasian Journal of Food Safety and Security, 7(1), 40-46. Available from: [Link]
-
Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]
-
QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS. (2024). Molecules, 29(22), 5035. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF FIPRONIL AND PYRIPROXYFEN IN A VETERINARY PHARMACEUTICAL PRODUCT. (2025). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Results of precision and accuracy for the determination of pesticides in natural water by UHPLC-MS/MS. ResearchGate. Available from: [Link]
-
Analytical Method Development And Validation For Simultaneous Estimation Of Fipronil And Methoprene In Its Combined Dosage Form. (2025). International Journal of Creative Research Thoughts, 13(9). Available from: [Link]
-
Khan, M. S., et al. (2019). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. Journal of AOAC International, 102(5), 1466-1472. Available from: [Link]
-
Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. (2016). Journal of the Brazilian Chemical Society, 27(6), 1100-1111. Available from: [Link]
-
Hayar, S., et al. (2022). Development and validation of a method based on QuEChERS and LC-MS/MS for the determination of 33 pesticide residues in vine leaves. Foods, 11(1), 123. Available from: [Link]
-
Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. Waters Corporation. Available from: [Link]
-
Method validation and quality control procedures for pesticide residues analysis in food and feed. (2019). European Commission Directorate-General for Health and Food Safety. Available from: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Agno Pharmaceuticals. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. Waters Corporation. Available from: [Link]
-
Ethyl 2,3-dicyanopropionate 99%. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. Available from: [Link]
-
Material Safety Data Sheet for Ethyl 2,3-dicyanopropionate. Capot Chemical. Available from: [Link]
-
Ethyl 2,3-Dicyanopropionate. PubChem. Available from: [Link]
- Preparation method of ethyl 2, 3-dicyanopropionate. Google Patents.
-
Mass Spectrometry for Biomedical and Food Analysis. (2022). Molecules, 27(19), 6265. Available from: [Link]
-
Lab Methods. Robert Patalano. Available from: [Link]
-
Simplifying Mass Spectrometry Method Development for Food and Environmental Analysis. (2016). Waters Corporation. Available from: [Link]
-
Development of Mass Spectrometry based methods for bioactive molecule characterization. (2026). University of Padua. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2,3-Dicyanopropionate | 40497-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 5. agnopharma.com [agnopharma.com]
- 6. lcms.cz [lcms.cz]
- 7. Comparative study of sample preparation procedures to determine fipronil in pollen by gas chromatography with mass spectrometric and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. Analysis of fipronil and metabolites of fipronil in eggs by LC-MS/MS [vjfc.nifc.gov.vn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂
Introduction: Navigating Chemical Hazard and Isotopic Identity
Ethyl 2,3-dicyanopropionate, a dinitrile compound, serves as a valuable intermediate in various synthetic applications.[1] When isotopically labeled with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), it becomes a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms in drug development and scientific research. However, its disposal requires a nuanced understanding that addresses both its inherent chemical toxicity and the nature of its isotopic labels.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂. As laboratory professionals, our responsibility extends beyond the synthesis and application of such compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This protocol is designed to ensure operational safety, regulatory compliance, and scientific integrity.
Part 1: Core Hazard Assessment
Before handling any chemical waste, a thorough understanding of its hazards is paramount. The disposal procedure is dictated by the compound's chemical properties, not the presence of stable, non-radioactive isotopes.
Chemical Toxicity Profile
Ethyl 2,3-dicyanopropionate is classified as a hazardous substance.[2][3] The primary hazards, as outlined in its Safety Data Sheet (SDS), stem from the dinitrile functional groups. Although organic nitriles do not typically release free cyanide ions as readily as inorganic cyanide salts, they are toxic and require careful handling.[4][5][6]
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
The causality behind these hazards relates to the molecule's ability to be metabolized or react in ways that can interfere with biological processes. Therefore, all handling and disposal steps must be designed to minimize exposure.
The Nature of ¹³C and ¹⁵N Isotopes
It is critical to distinguish between stable and radioactive isotopes. The ¹³C and ¹⁵N labels in this compound are stable isotopes . They do not undergo radioactive decay and emit no ionizing radiation.[][8]
Operational Implication:
-
No special radiological precautions are necessary.
-
The waste is not classified as radioactive or mixed waste.
-
Disposal procedures are governed entirely by the chemical hazards of the ethyl 2,3-dicyanopropionate molecule.[][8]
Data Summary: Hazard and Substance Identification
| Property | Details | Source |
| Chemical Name | Ethyl 2,3-dicyanopropionate | [9] |
| Isotopic Labels | Carbon-13 (²), Nitrogen-15 (²) | N/A |
| CAS Number | 40497-11-8 (for unlabeled compound) | [1][2][3] |
| Molecular Formula | C₅¹³C₂H₈¹⁵N₂O₂ | Derived |
| GHS Hazard Pictogram | [2] | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
Part 2: Safe Handling and Waste Collection Protocol
Proper disposal begins with safe handling and meticulous collection at the point of generation. This protocol ensures that the waste is contained, identified, and segregated correctly from the outset.
Required Personal Protective Equipment (PPE)
Given the compound's dermal toxicity and irritant properties, the following PPE is mandatory:
-
Gloves: Wear nitrile gloves to prevent skin contact.[10] Change gloves immediately if contamination occurs.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[10]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.[10]
-
Ventilation: All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[10][11]
Step-by-Step Waste Collection Procedure
-
Container Selection:
-
Select a clean, dry, and chemically compatible waste container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be in good condition, with no leaks or cracks.
-
-
Waste Segregation (Critical Step):
-
Rationale: Preventing unintentional chemical reactions is a cornerstone of laboratory safety. Ethyl 2,3-dicyanopropionate, as a nitrile, must be segregated from incompatible materials.
-
DO NOT MIX WITH:
-
This waste stream should be collected separately.
-
-
Labeling the Waste Container:
-
Proper labeling is a regulatory requirement and essential for safe disposal by your institution's Environmental Health & Safety (EHS) office and the final disposal facility.[13][14]
-
The moment the first drop of waste enters the container, affix a "Hazardous Waste" label.[13]
-
The label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂". Do not use abbreviations or chemical formulas.
-
All Components and Concentrations: If the waste is in a solution, list all components, including solvents and their approximate percentages (e.g., "Waste Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ (~5%), Acetonitrile (95%)"). The total must equal 100%.[13]
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[14]
-
Contact Information: Name of the Principal Investigator, laboratory room number, and date.[13]
-
-
-
Accumulation and Storage:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel.[15]
-
Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Part 3: Disposal Workflow and Final Disposition
The following workflow illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂.
Recommended Disposal Method
The universally accepted and most robust method for the final disposal of toxic organic compounds like Ethyl 2,3-Dicyanopropionate is high-temperature incineration .[3]
-
Mechanism: The waste is injected into a specially designed incinerator operating at temperatures sufficient to break all chemical bonds, destroying the original molecule.
-
Why it is Authoritative: This method ensures complete destruction of the hazardous organic compound. A licensed hazardous waste incinerator will be equipped with an afterburner and a scrubber system .[3] This is crucial for nitrogen-containing compounds, as it neutralizes potentially harmful combustion byproducts like oxides of nitrogen (NOx) and any residual cyanide species, preventing their release into the atmosphere.
-
Implementation: Your institution's EHS department will have a contract with a licensed professional waste disposal service that operates such facilities.[3] Laboratory personnel should never attempt to dispose of this chemical through other means. Do not pour it down the drain or attempt to neutralize it in the lab, as this can create additional hazards and is non-compliant with regulations.[10]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Ethyl 2,3-Dicyanopropionate-¹³C₂,¹⁵N₂ is a straightforward process when guided by a clear understanding of its chemical hazards. The presence of stable isotopes simplifies the procedure by eliminating the need for radiological controls. The core principles are meticulous segregation to avoid dangerous reactions, accurate and detailed labeling for regulatory compliance, and ultimate destruction via high-temperature incineration by a licensed professional service. By adhering to this protocol, researchers can ensure their work is conducted safely and responsibly from the beginning of an experiment to the end of the waste lifecycle.
References
-
Ethyl 2,3-Dicyanopropionate. PubChem, National Institutes of Health.[Link]
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Cyanide vs Nitrile; What's the difference? Reddit r/chemhelp.[Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).[Link]
-
CYANIDES (as CN). Occupational Safety and Health Administration (OSHA).[Link]
-
Cyanides and Nitriles. ResearchGate.[Link]
-
Cyanide Antidotes. Occupational Safety and Health Administration (OSHA).[Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.[Link]
-
Nitrile. Wikipedia.[Link]
-
Working with Hazardous Chemicals. Organic Syntheses.[Link]
-
CYANIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor.[Link]
-
Hydrogen Cyanide. Occupational Safety and Health Administration (OSHA).[Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Disposal of Chemical Waste. The University of Maryland, Baltimore.[Link]
-
Cyanation reaction safety. YouTube.[Link]
-
NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health.[Link]
-
Cyanides and Nitriles. ResearchGate.[Link]
- Technology of synthesizing 2,3-dicyano ethyl propionate.
-
NIH Waste Disposal Guide 2022. National Institutes of Health.[Link]
-
hydrolysis of esters. Chemguide.[Link]
-
an introduction to nitriles. Chemguide.[Link]
-
The Hydrolysis of Diclofenac Esters. PubMed, National Institutes of Health.[Link]
-
Ch20: Hydrolysis of Esters. University of Calgary.[Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready.[Link]
-
15.8: Hydrolysis of Esters. Chemistry LibreTexts.[Link]
-
Determination of the δ15N and δ13C of Total Nitrogen and Carbon in Solids. U.S. Geological Survey.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]
-
Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig.[Link]
-
Waste & Debris Fact Sheets. U.S. Environmental Protection Agency (EPA).[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College.[Link]
-
13C-Stable Isotope Labeling. University of North Texas.[Link]
-
13C and 15N-Isotope Labeling. AlexoTech.[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. Ethyl 2,3-Dicyanopropionate | CAS 40497-11-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 8. moravek.com [moravek.com]
- 9. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. uwindsor.ca [uwindsor.ca]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disposal of Chemical Waste - Policies and Procedures [umaryland.edu]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
